molecular formula C29H26ClNO2S2 B2760881 3-[[4-[(E)-2-(7-chloroquinolin-4-yl)ethenyl]phenyl]-(2-phenylethylsulfanyl)methyl]sulfanylpropanoic acid CAS No. 2449093-46-1

3-[[4-[(E)-2-(7-chloroquinolin-4-yl)ethenyl]phenyl]-(2-phenylethylsulfanyl)methyl]sulfanylpropanoic acid

Cat. No.: B2760881
CAS No.: 2449093-46-1
M. Wt: 520.1
InChI Key: PHENTWJNXGESKT-RMKNXTFCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LV-320 involves a series of chemical reactions starting from quinoline-based precursors. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves multiple steps, including functional group transformations and purification processes to achieve high purity .

Industrial Production Methods

Industrial production of LV-320 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and safety .

Chemical Reactions Analysis

Types of Reactions

LV-320 primarily undergoes inhibition reactions with the ATG4B enzyme. It does not participate in typical chemical reactions like oxidation, reduction, or substitution under normal conditions .

Common Reagents and Conditions

The primary reagent for LV-320’s activity is the ATG4B enzyme. The conditions for its inhibitory activity include maintaining a specific concentration of LV-320 and the enzyme in a suitable buffer solution .

Major Products Formed

The major product of the reaction between LV-320 and ATG4B is the inhibited form of the ATG4B enzyme. This inhibition blocks the autophagic flux in cells, leading to an accumulation of autophagic markers like LC3B-II and protein p62 .

Mechanism of Action

LV-320 exerts its effects by binding to the ATG4B enzyme in a non-competitive manner. This binding inhibits the enzymatic activity of ATG4B, preventing the cleavage of its substrate, MAP1LC3B. As a result, autophagic flux is blocked, leading to an accumulation of autophagic markers and a disruption of the autophagy process . The molecular targets involved include the active site of the ATG4B enzyme and the autophagy-related pathways regulated by ATG4B .

Properties

IUPAC Name

3-[[4-[(E)-2-(7-chloroquinolin-4-yl)ethenyl]phenyl]-(2-phenylethylsulfanyl)methyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26ClNO2S2/c30-25-12-13-26-23(14-17-31-27(26)20-25)9-6-22-7-10-24(11-8-22)29(35-19-16-28(32)33)34-18-15-21-4-2-1-3-5-21/h1-14,17,20,29H,15-16,18-19H2,(H,32,33)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHENTWJNXGESKT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCSC(C2=CC=C(C=C2)C=CC3=C4C=CC(=CC4=NC=C3)Cl)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCSC(C2=CC=C(C=C2)/C=C/C3=C4C=CC(=CC4=NC=C3)Cl)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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